2-(hydroxymethyl)quinolin-4-ol

Polar Surface Area Drug-likeness Membrane permeability

2-(Hydroxymethyl)quinolin-4-ol (CAS 168141-98-8) is a heterocyclic compound belonging to the 4-hydroxyquinoline (quinolin-4-ol) family, with molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. It features a quinoline bicyclic core bearing a hydroxyl group at the 4-position and a hydroxymethyl (–CH2OH) substituent at the C-2 position.

Molecular Formula C10H9NO2
Molecular Weight 175.2
CAS No. 168141-98-8
Cat. No. B6231156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(hydroxymethyl)quinolin-4-ol
CAS168141-98-8
Molecular FormulaC10H9NO2
Molecular Weight175.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)quinolin-4-ol (CAS 168141-98-8): A C-2 Hydroxymethyl-Functionalized 4-Hydroxyquinoline Building Block for Medicinal Chemistry and Procurements


2-(Hydroxymethyl)quinolin-4-ol (CAS 168141-98-8) is a heterocyclic compound belonging to the 4-hydroxyquinoline (quinolin-4-ol) family, with molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It features a quinoline bicyclic core bearing a hydroxyl group at the 4-position and a hydroxymethyl (–CH2OH) substituent at the C-2 position. This substitution pattern distinguishes it from the more common 2-methylquinolin-4-ol (CAS 607-67-0; 4-hydroxyquinaldine) and the unsubstituted 4-hydroxyquinoline scaffold (CAS 611-36-9). The 4-hydroxyquinoline scaffold is recognized as a privileged template in drug discovery, serving as a core structure in antimalarial, anticancer, antibacterial, and kinase-targeted agents [1]. The C-2 hydroxymethyl group introduces a chemically tractable handle—oxidizable to a carboxylic acid—that expands the synthetic versatility of this building block relative to its C-2 methyl or C-2 unsubstituted analogs [2].

Why 2-(Hydroxymethyl)quinolin-4-ol Cannot Be Replaced by Generic 4-Hydroxyquinoline or 2-Methylquinolin-4-ol Analogs in Research Procurement


Within the 4-hydroxyquinoline compound class, substitution at the C-2 position is a critical determinant of physicochemical properties, synthetic derivatization potential, and biological target engagement. The C-2 hydroxymethyl group in 2-(hydroxymethyl)quinolin-4-ol imparts a fundamentally different polarity profile compared to the C-2 methyl analog (2-methylquinolin-4-ol): the target compound exhibits a computed polar surface area (PSA) of approximately 53.09 Ų versus 29.1 Ų for 2-methylquinolin-4-ol, and a computed logP of approximately 1.02 versus 1.9 for the methyl analog [1][2]. These differences directly impact membrane permeability predictions, solubility, and chromatographic behavior. Furthermore, the hydroxymethyl moiety serves as a latent carboxyl group via oxidation—a synthetic transformation not accessible from the C-2 methyl or C-2 unsubstituted analogs—enabling divergent synthetic pathways to 4-hydroxyquinoline-2-carboxylic acid derivatives that are key intermediates in kinase inhibitor programs [3]. Generic substitution with 2-methylquinolin-4-ol or unsubstituted 4-hydroxyquinoline would therefore alter both the physicochemical trajectory of a lead series and the accessible chemical space for downstream derivatization.

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)quinolin-4-ol (CAS 168141-98-8) Versus Closest Structural Analogs


Polar Surface Area (PSA): ~1.8-Fold Increase Over 2-Methylquinolin-4-ol Drives Distinct Drug-Likeness and Permeability Profiles

The computed polar surface area (PSA) of 2-(hydroxymethyl)quinolin-4-ol is 53.09 Ų, compared to 29.1 Ų for the closest C-2 substituted analog, 2-methylquinolin-4-ol (CAS 607-67-0) [1][2]. This represents an approximately 1.8-fold increase attributable to the additional oxygen atom in the hydroxymethyl substituent. The PSA of the unsubstituted 4-hydroxyquinoline scaffold (CAS 611-36-9) is also 29.1 Ų, indicating that the PSA difference is driven specifically by the hydroxymethyl functionalization rather than the quinoline core [3]. A PSA below 60 Ų is generally considered favorable for oral bioavailability; both compounds fall within this range, but the higher PSA of the target compound predicts lower passive membrane permeability and potentially altered blood-brain barrier penetration relative to the methyl analog.

Polar Surface Area Drug-likeness Membrane permeability

LogP Reduction of ~0.9 Units Versus 2-Methylquinolin-4-ol Lowers Lipophilicity and Alters Partitioning Behavior

The computed logP of 2-(hydroxymethyl)quinolin-4-ol is approximately 1.02, compared to an XLogP3 of 1.9 for 2-methylquinolin-4-ol (CID 69089) [1][2]. This represents a reduction of approximately 0.9 log units. The unsubstituted 4-hydroxyquinoline scaffold has a reported XlogP of 0.60 [3], placing the target compound at an intermediate lipophilicity between the unsubstituted scaffold and the methyl analog. The lower logP of the target compound relative to 2-methylquinolin-4-ol is consistent with the replacement of a hydrophobic methyl group (–CH3) by a more polar hydroxymethyl group (–CH2OH), which introduces both an additional hydrogen bond donor and acceptor. This logP shift has implications for compound solubility in aqueous versus organic phases, chromatographic retention behavior, and predicted in vivo distribution.

LogP Lipophilicity ADME prediction

Hydrogen Bond Donor/Acceptor Profile: One Additional H-Bond Donor and Acceptor Relative to 2-Methylquinolin-4-ol Expands Intermolecular Interaction Capacity

2-(Hydroxymethyl)quinolin-4-ol contains the 4-hydroxyl group (1 H-bond donor, 1 H-bond acceptor) plus the 2-hydroxymethyl group which contributes an additional hydroxyl H-bond donor and the quinoline ring nitrogen as an H-bond acceptor, yielding a computed profile of approximately 2 H-bond donors and 3 H-bond acceptors. In contrast, 2-methylquinolin-4-ol has a computed profile of 1 H-bond donor and 2 H-bond acceptors (PubChem Cactvs) [1]. The positional isomer 4-(hydroxymethyl)quinoline (CAS 6281-32-9) also has 1 H-bond donor and 2 H-bond acceptors, but differs in the placement of the hydroxymethyl group [2]. The additional hydrogen bonding functionality in the target compound enables distinct intermolecular interactions with biological targets, including additional hydrogen bonds in enzyme active sites or with DNA bases, that are unavailable to the 2-methyl analog.

Hydrogen bonding Molecular recognition Target engagement

Synthetic Handle Divergence: The C-2 Hydroxymethyl Group Enables Oxidation-Derived Carboxylic Acid Building Blocks Not Accessible from 2-Methylquinolin-4-ol

The C-2 hydroxymethyl group of 2-(hydroxymethyl)quinolin-4-ol can be selectively oxidized to yield 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid, CAS 492-27-3), a key intermediate in multiple medicinal chemistry programs [1][2]. This oxidative transformation is not available to 2-methylquinolin-4-ol (CAS 607-67-0), which would require harsher benzylic oxidation conditions with lower selectivity. Substituted quinolin-4-ol compounds bearing a C-2 carboxylic acid or ester are critical intermediates for the preparation of protein tyrosine kinase (PTK) inhibitors [3]. The 2-hydroxymethyl compound thus serves as a protected or latent form of the 2-carboxy derivative, offering chemists a distinct strategic advantage in multi-step syntheses where the carboxylic acid functionality must be introduced late or where the alcohol serves as a orthogonal protecting group handle.

Synthetic intermediate Oxidation Carboxylic acid derivatization

Conformational Flexibility: One Rotatable Bond (CH2OH) Versus Zero in 2-Methylquinolin-4-ol Alters Entropic Contributions to Binding

2-(Hydroxymethyl)quinolin-4-ol possesses one rotatable bond (the C2–CH2OH torsion), whereas 2-methylquinolin-4-ol has zero rotatable bonds (the C2–CH3 methyl group has rotational symmetry but no conformational degrees of freedom) [1]. The unsubstituted 4-hydroxyquinoline and 4-(hydroxymethyl)quinoline (positional isomer) also have zero and one rotatable bonds, respectively [2][3]. In drug design, each rotatable bond is associated with an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a target protein. The presence of a rotatable bond in the target compound therefore predicts a different binding free energy landscape compared to the conformationally rigid 2-methyl analog, which may translate to measurably different binding affinities and selectivity profiles in target-based assays.

Rotatable bonds Conformational entropy Binding affinity

Procurement-Guiding Application Scenarios for 2-(Hydroxymethyl)quinolin-4-ol (CAS 168141-98-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity and Enhanced Polarity Relative to 2-Methylquinolin-4-ol

In lead optimization programs where the 4-hydroxyquinoline scaffold is being explored for kinase inhibition, antibacterial activity, or IDO1 inhibition [1], 2-(hydroxymethyl)quinolin-4-ol provides a computed logP of ~1.02 (versus 1.9 for the 2-methyl analog) and a PSA of 53.09 Ų (versus 29.1 Ų). This ~0.9 log unit reduction in lipophilicity and ~24 Ų increase in polar surface area are directly relevant to improving aqueous solubility, reducing hERG channel blockade risk, and lowering non-specific protein binding—all critical parameters in late-stage lead optimization. Researchers should procure this compound instead of 2-methylquinolin-4-ol when the medicinal chemistry objective is to reduce compound lipophilicity while maintaining the 4-hydroxyquinoline pharmacophore.

Synthesis of 4-Hydroxyquinoline-2-carboxylic Acid (Kynurenic Acid) Derivatives via Mild Oxidation

2-(Hydroxymethyl)quinolin-4-ol serves as a direct precursor to 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid) and its derivatives through oxidation of the C-2 hydroxymethyl group [2]. This transformation is synthetically more accessible and selective than direct C-2 methyl oxidation of 2-methylquinolin-4-ol. The resulting 2-carboxy derivatives are key intermediates in the synthesis of protein tyrosine kinase (PTK) inhibitors, as described in US Patent 9,957,233 [3]. For process chemistry groups developing scalable routes to quinoline-based kinase inhibitors, procurement of this building block eliminates a problematic oxidation step and reduces overall synthetic step count.

Structure-Activity Relationship (SAR) Studies Probing C-2 Substituent Effects on Target Binding

The presence of the C-2 hydroxymethyl group introduces one additional hydrogen bond donor and one additional hydrogen bond acceptor compared to the C-2 methyl analog, and one rotatable bond that is absent in both 2-methylquinolin-4-ol and unsubstituted 4-hydroxyquinoline [4]. For SAR campaigns exploring C-2 substituent effects on enzyme inhibition, receptor binding, or antimicrobial activity, 2-(hydroxymethyl)quinolin-4-ol serves as a critical comparator compound. Its distinct H-bonding and conformational profile relative to the 2-methyl and 2-unsubstituted analogs allows medicinal chemists to deconvolute the contributions of polarity, hydrogen bonding, and conformational entropy to biological activity.

Fragment-Based Drug Discovery and Privileged Scaffold Library Construction

The 4-hydroxyquinoline scaffold is recognized as a privileged template in drug discovery [5]. 2-(Hydroxymethyl)quinolin-4-ol adds a distinct chemotype to fragment libraries and diversity-oriented synthesis collections, occupying physicochemical property space (logP ~1.0, PSA ~53 Ų, MW 175.18) that is complementary to, but not redundant with, existing 4-hydroxyquinoline building blocks. Its C-2 hydroxymethyl handle allows for further diversification through esterification, etherification, or oxidation, enabling the generation of compound libraries with systematic variation at the C-2 position. For procurement managers building screening collections, this compound fills a specific property-space gap between highly polar (4-hydroxyquinoline, XlogP 0.60) and more lipophilic (2-methylquinolin-4-ol, XLogP3 1.9) analogs.

Quote Request

Request a Quote for 2-(hydroxymethyl)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.